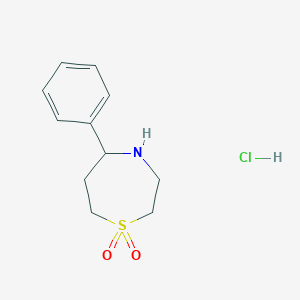![molecular formula C18H18N4O4 B2931394 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane CAS No. 882134-03-4](/img/structure/B2931394.png)
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane is an intriguing compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can involve multiple steps. Starting materials and reagents might include hydrazine derivatives and phenylmethylene compounds, which undergo condensation and oxidation reactions under controlled conditions to form the desired product. Reaction conditions typically require specific temperatures, pH levels, and catalysts to optimize yield and purity.
Industrial Production Methods:
On an industrial scale, the synthesis might be scaled up using batch or continuous processes. Efficient production methods would focus on maximizing the yield while minimizing waste and ensuring the safety of the reaction conditions.
化学反应分析
Types of Reactions:
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: : Reducing agents such as sodium borohydride can reduce the compound, yielding reduced hydrazine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenylmethylene groups or the hydrazino functionalities.
Common Reagents and Conditions:
Typical reagents for these reactions include strong oxidizers, reducers, acids, bases, and specific solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH must be carefully controlled to ensure reaction specificity and efficiency.
Major Products Formed:
Major products depend on the specific reactions and conditions but can include various oxidized or reduced derivatives, substituted compounds, and fragmented molecules resulting from cleavage reactions.
科学研究应用
Chemistry: : This compound's unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its potential interactions with biological molecules, it can be used in biochemical assays and studies on enzyme inhibition.
Medicine: : Researchers explore its potential as a drug candidate, particularly in areas like anti-cancer or anti-inflammatory therapies due to its reactive functionalities.
Industry: : The compound may find use in materials science, potentially contributing to the development of new polymers or as a precursor for specialty chemicals.
作用机制
The mechanism by which 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane exerts its effects involves its ability to undergo chemical transformations that modify its structure and reactivity. This compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular pathways through the formation of covalent bonds or alteration of molecular conformations.
相似化合物的比较
Similar Compounds
1,4-Bis[2-(methylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane: Features methyl instead of phenyl groups, affecting its chemical behavior and biological interactions.
This compound’s structure and versatility make it a fascinating subject for ongoing research in multiple scientific disciplines.
属性
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]-2,3-dihydroxybutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15(17(25)21-19-11-13-7-3-1-4-8-13)16(24)18(26)22-20-12-14-9-5-2-6-10-14/h1-12,15-16,23-24H,(H,21,25)(H,22,26)/b19-11+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYEVZOXRMXBD-AYKLPDECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(C(C(=O)NN=CC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis](/img/structure/B2931311.png)
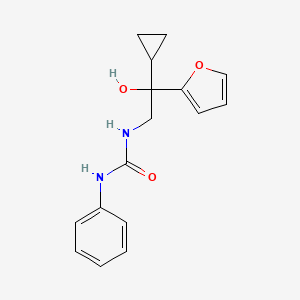
![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)
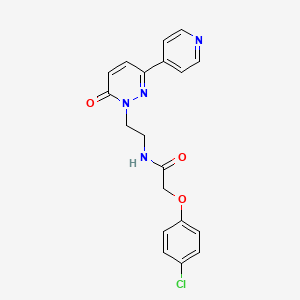
![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/new.no-structure.jpg)
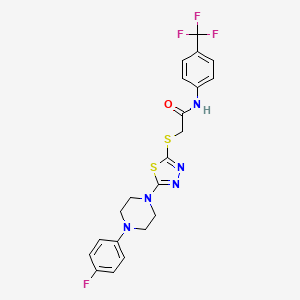
![N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2931324.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)
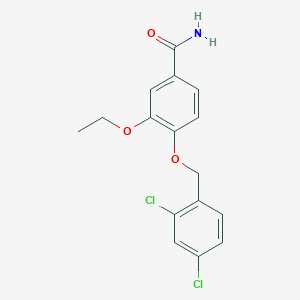
![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2931329.png)
